tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate
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Overview
Description
Tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate is a complex organic compound with a unique structure that includes a furan ring, a phenylpropylidene group, and a tert-butyl ester
Preparation Methods
The synthesis of tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylpropylidene group: This step often involves a Wittig or Horner-Wadsworth-Emmons reaction to form the double bond.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl alcohol under acidic conditions to form the desired ester.
Chemical Reactions Analysis
Tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or furan ring positions, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some derivatives of this compound have shown promise as potential therapeutic agents due to their biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate include:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar ester group but differs in the core structure and functional groups.
Diethyl (Е)-{1-[5-(tert-butyl)-2-(sulfanylmethyl)furan-3-yl]-3-oxo-3-phenylprop-1-en-1-yl} phosphonate: This compound shares the furan ring and phenylpropylidene group but has different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C23H22O5/c1-23(2,3)28-21(24)15-26-17-12-13-18-20(14-17)27-19(22(18)25)11-7-10-16-8-5-4-6-9-16/h4-14H,15H2,1-3H3/b10-7+,19-11- |
InChI Key |
ZEHGGQSDVNZFMC-QBWRGEQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |
Origin of Product |
United States |
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